2-Chloro-5-iodobenzene-1-sulfonamide
Overview
Description
Molecular Structure Analysis
The InChI code for 2-Chloro-5-iodobenzene-1-sulfonamide is 1S/C6H5ClINO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) . This indicates that the molecule consists of a benzene ring substituted with chlorine, iodine, and a sulfonamide group.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Carbonic Anhydrase Inhibition for Antitumor Activity
2-Chloro-5-iodobenzene-1-sulfonamide derivatives have been investigated for their potential in inhibiting carbonic anhydrases, particularly the tumor-associated isozyme IX. This enzyme is associated with various carcinomas and is a target for antitumor agents. Research by Ilies et al. (2003) highlighted the synthesis of halogenated sulfonamides, including those with structures similar to this compound, which showed potent inhibition of carbonic anhydrase IX. These inhibitors present a pathway for developing selective antitumor agents (Ilies et al., 2003).
Decontamination Applications
In the field of decontamination, N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide compounds, which share functional groups with this compound, have been developed for their efficacy against simulants of sulfur mustard. Gutch et al. (2007) synthesized and characterized such polymers, demonstrating their potential in non-aqueous media for neutralizing toxic substances, suggesting applications in environmental and military decontamination efforts (Gutch et al., 2007).
Antimicrobial Activity
The antimicrobial properties of sulfonamides, including compounds structurally related to this compound, have been explored in research. Krátký et al. (2012) designed and synthesized novel sulfonamides that exhibited significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium species, highlighting the potential of such compounds in addressing antibiotic resistance (Krátký et al., 2012).
Synthesis and Characterization
The synthesis and characterization of related sulfonamide compounds have been an area of interest. For example, the work by Xinhong et al. (2017) on synthesizing 2-Methoxycarbonyl-5-iodobenzene Sulfonamide, a compound with similarities to this compound, contributes to the understanding of efficient production methods and potential applications in agriculture as herbicide intermediates (Xinhong et al., 2017).
Properties
IUPAC Name |
2-chloro-5-iodobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClINO2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZMGKSBFBJPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261482-36-3 | |
Record name | 2-chloro-5-iodobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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